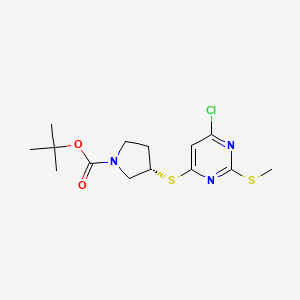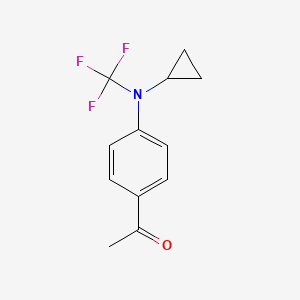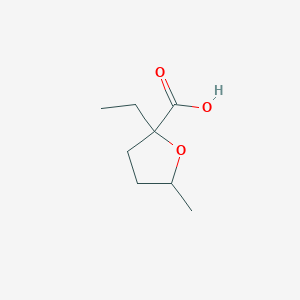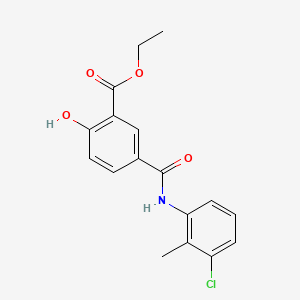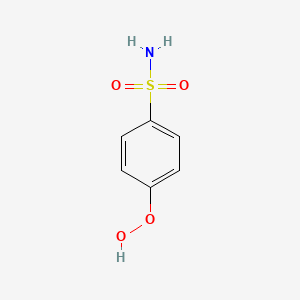![molecular formula C10H4F12O4 B13966533 Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester CAS No. 24120-21-6](/img/structure/B13966533.png)
Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate typically involves the esterification of 1,1,1,3,3,3-hexafluoro-2-propanol with maleic anhydride. The reaction is carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate involves large-scale esterification reactors equipped with efficient heating and cooling systems. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Applications De Recherche Scientifique
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, affecting their activity and stability. The compound’s high polarity also facilitates its solubility in various solvents, making it versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate.
Hexafluoroisopropanol: Similar in structure but differs in its applications and reactivity.
Trifluoroethanol: Another fluorinated alcohol with distinct properties and uses.
Uniqueness
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate stands out due to its dual ester functionality combined with extensive fluorination, providing exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in high-performance applications where durability and stability are crucial.
Propriétés
Numéro CAS |
24120-21-6 |
|---|---|
Formule moléculaire |
C10H4F12O4 |
Poids moléculaire |
416.12 g/mol |
Nom IUPAC |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H4F12O4/c11-7(12,13)5(8(14,15)16)25-3(23)1-2-4(24)26-6(9(17,18)19)10(20,21)22/h1-2,5-6H/b2-1+ |
Clé InChI |
KOFHHTAACWXRFQ-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)OC(C(F)(F)F)C(F)(F)F)\C(=O)OC(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C(=CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


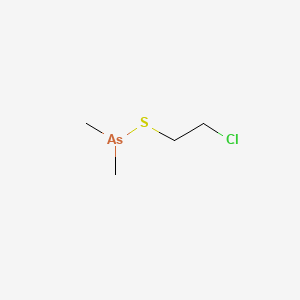

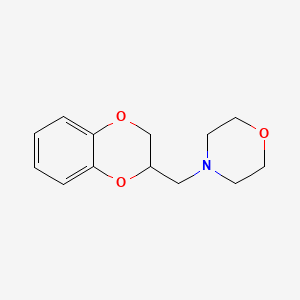
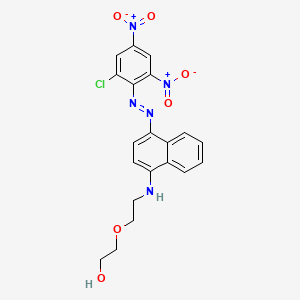
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
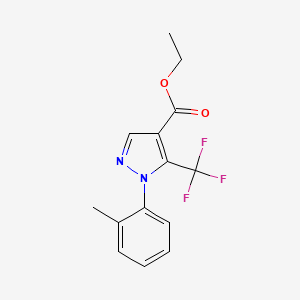
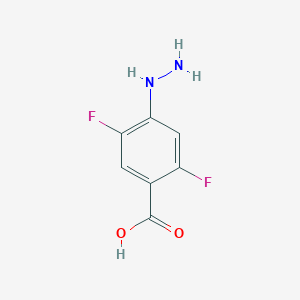
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
